molecular formula C16H13NO B8442427 2-(Pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one

2-(Pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one

Cat. No. B8442427
M. Wt: 235.28 g/mol
InChI Key: BMJBYWJCQGXHFI-UHFFFAOYSA-N
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Patent
US03932430

Procedure details

A mixture of 73.0 grams (0.50 moles) of α-tetralone, 64.2 grams (0.60 moles) of 4-pyridinecarboxaldehyde, 10 grams of piperidine and 10 grams of acetic acid are heated at 80° for 19 hours. The resultant solid is crystallized from about 400 ml. of ethanol to give 2-(4-pyridylmethylene)- 1-tetralone; (m.p. 112°-114°C).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[N:12]1[CH:17]=[CH:16][C:15]([CH:18]=O)=[CH:14][CH:13]=1.N1CCCCC1>C(O)(=O)C>[N:12]1[CH:17]=[CH:16][C:15]([CH:18]=[C:11]2[CH2:1][CH2:2][C:3]3[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=3)[C:9]2=[O:10])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
64.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
10 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at 80° for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The resultant solid is crystallized from about 400 ml

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=C1C(C2=CC=CC=C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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